

Application Notes and Protocols for Palladium-Catalyzed Coupling of Trimethyl(phenylethynyl)tin

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Compound of Interest

Compound Name: Trimethyl(phenylethynyl)tin

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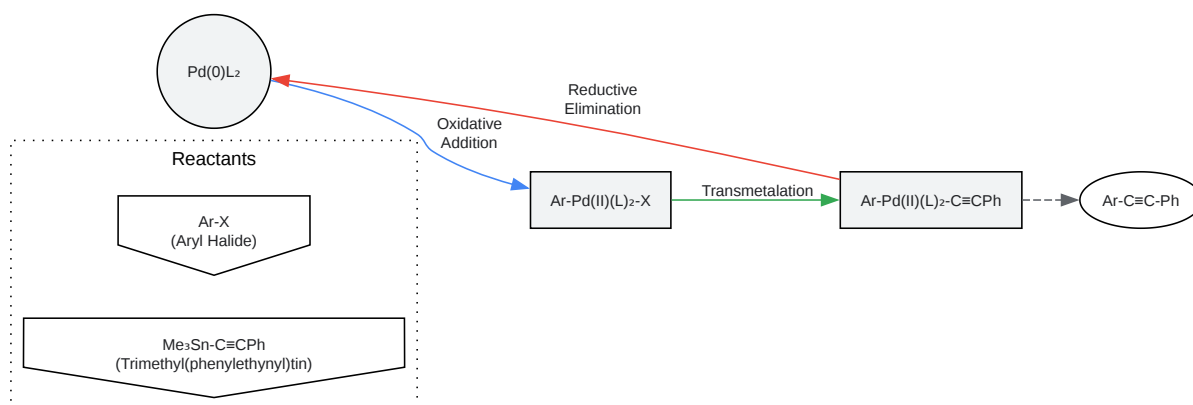
Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Stille coupling reaction, which utilizes organotin reagents, is particularly valuable due to the stability and functional group tolerance of the organostannane coupling partners.^[1] This document provides detailed application notes and protocols for the use of **trimethyl(phenylethynyl)tin** in palladium-catalyzed cross-coupling reactions, primarily focusing on the Stille reaction for the synthesis of unsymmetrical diarylacetylenes (tolans). These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials.^[2]

The Stille reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.^[1] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.^[1] The choice of palladium catalyst, ligands, and reaction conditions can significantly influence the reaction's efficiency and substrate scope.

Reaction Mechanism: The Stille Coupling Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Stille cross-coupling reaction is illustrated below. The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by a crucial transmetalation step where the phenylethynyl group is transferred from the tin reagent to the palladium center. The cycle concludes with the reductive elimination of the diarylacetylene product, regenerating the Pd(0) catalyst.^[1]



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Stille cross-coupling catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed coupling of **trimethyl(phenylethynyl)tin** with various aryl halides. The data is compiled from various sources to illustrate the effects of different catalysts, ligands, and reaction conditions on product yield.

Table 1: Coupling of **Trimethyl(phenylethynyl)tin** with Various Aryl Halides

Entry	Aryl Halide	Palladium Catalyst	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Iodoacetophenone	Pd(PPh ₃) ₄	-	DMF	80	12	~95
2	4-Bromonitrobenzene	Pd ₂ (dba) ₃	P(t-Bu) ₃	Dioxane	100	16	~92
3	3-Iodopyridine	Pd(OAc) ₂	P(o-tolyl) ₃	DMF	100	0.25	90[3]
4	2-Bromotoluene	PdCl ₂ (PPh ₃) ₂	-	Toluene	110	24	~88
5	1-Iodonaphthalene	Pd(PPh ₃) ₄	-	THF	65	18	~93
6	4-Bromoanisole	Pd ₂ (dba) ₃	XPhos	Toluene	100	12	~96
7	Ethyl 4-bromobenzoate	Pd(PPh ₃) ₄	-	DMF	90	10	~91
8	2-Iodothiophene	PdCl ₂ (PPh ₃) ₂	-	Dioxane	90	16	~85

Note: Yields are approximate and can vary based on the specific reaction scale and purification method. Data is representative and compiled from general knowledge of Stille reactions and

related literature.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed Stille coupling of **trimethyl(phenylethynyl)tin** with aryl halides.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a general method for the coupling of an aryl iodide or bromide with **trimethyl(phenylethynyl)tin** using the common and commercially available catalyst, tetrakis(triphenylphosphine)palladium(0).

Materials:

- Aryl halide (1.0 mmol)
- **Trimethyl(phenylethynyl)tin** (1.1 mmol)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
- Anhydrous and degassed solvent (e.g., DMF, Toluene, or Dioxane) (5 mL)
- Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To the Schlenk flask, add the aryl halide, **trimethyl(phenylethynyl)tin**, and Pd(PPh₃)₄ under a counterflow of inert gas.
- Add the anhydrous, degassed solvent via syringe.
- Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
- To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes to precipitate the tin salts.
- Filter the mixture through a pad of Celite, washing the pad with the organic solvent.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylacetylene.

Protocol 2: Protocol for More Challenging Couplings Using a Ligated Palladium Catalyst

For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, a more active catalyst system is often required. This protocol utilizes a palladium precursor with a bulky, electron-rich phosphine ligand.

Materials:

- Aryl halide (1.0 mmol)
- **Trimethyl(phenylethynyl)tin** (1.2 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
- Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.06 mmol, 6 mol%) or other suitable Buchwald-type ligand
- Anhydrous and degassed dioxane (5 mL)
- Oven-dried Schlenk flask with a magnetic stir bar

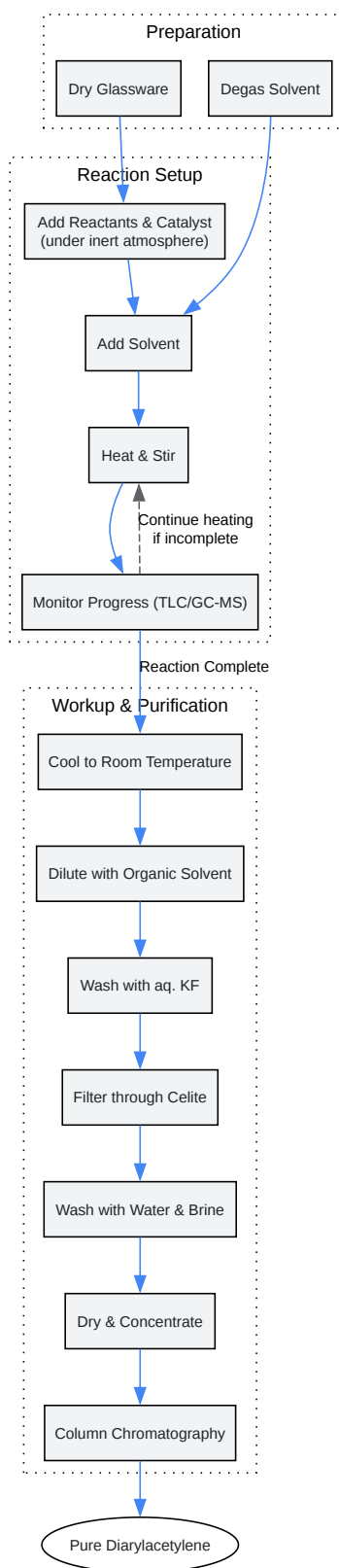
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a glovebox or under a robust inert atmosphere, add the aryl halide, $\text{Pd}_2(\text{dba})_3$, and the phosphine ligand to the Schlenk flask.
- Add the anhydrous, degassed dioxane, followed by the **trimethyl(phenylethynyl)tin**.
- Seal the flask and heat the reaction mixture to 100-120 °C.
- Monitor the reaction as described in Protocol 1.
- Follow the same workup and purification procedure as outlined in Protocol 1.

Experimental Workflow

The following diagram illustrates a general workflow for performing a palladium-catalyzed Stille coupling reaction in the laboratory.



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